Aloc-Arg(Pbf)-OH
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Overview
Description
Aloc-Arg(Pbf)-OH, also known as allyloxycarbonyl-arginine-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-hydroxide, is a protected form of the amino acid arginine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Arg(Pbf)-OH typically involves the protection of the arginine amino group with an allyloxycarbonyl group and the side chain with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group. The process generally includes the following steps:
Protection of the amino group: The amino group of arginine is protected using allyloxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the side chain: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Aloc-Arg(Pbf)-OH undergoes several types of chemical reactions, including:
Deprotection reactions: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation, while the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group can be removed using trifluoroacetic acid.
Coupling reactions: It can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Common Reagents and Conditions
Palladium-catalyzed hydrogenation: Used for the removal of the allyloxycarbonyl group.
Trifluoroacetic acid: Used for the removal of the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group.
N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions are the deprotected arginine and the desired peptide sequences.
Scientific Research Applications
Aloc-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide synthesis: It is used in the synthesis of peptides and proteins, allowing for the incorporation of arginine residues in a protected form.
Drug development: It is used in the development of peptide-based drugs, providing a stable and easily removable protecting group for arginine.
Biological studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions, allowing for the incorporation of arginine residues in a controlled manner.
Mechanism of Action
The mechanism of action of Aloc-Arg(Pbf)-OH involves the protection of the amino and guanidino groups of arginine, preventing unwanted side reactions during peptide synthesis. The allyloxycarbonyl group provides stability under basic conditions, while the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group provides stability under acidic conditions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled incorporation of arginine residues into peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Fluorenylmethyloxycarbonyl-arginine-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-hydroxide.
Boc-Arg(Pbf)-OH: Tert-butyloxycarbonyl-arginine-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-hydroxide.
Uniqueness
Aloc-Arg(Pbf)-OH is unique due to its allyloxycarbonyl protecting group, which provides stability under basic conditions and can be removed using palladium-catalyzed hydrogenation. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is required.
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(prop-2-enoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O7S/c1-7-11-33-22(30)26-17(20(28)29)9-8-10-25-21(24)27-35(31,32)19-14(3)13(2)18-16(15(19)4)12-23(5,6)34-18/h7,17H,1,8-12H2,2-6H3,(H,26,30)(H,28,29)(H3,24,25,27)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQSGSUWYKEYOJ-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC=C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC=C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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